![molecular formula C11H10F3N5S B2537175 5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034337-06-7](/img/structure/B2537175.png)

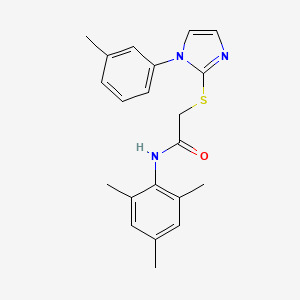

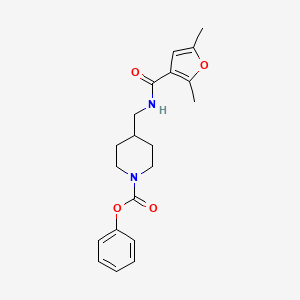

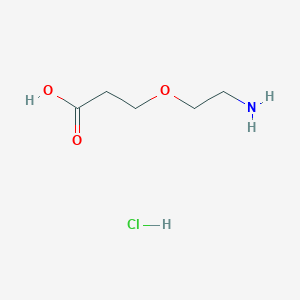

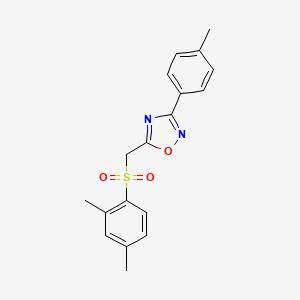

5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

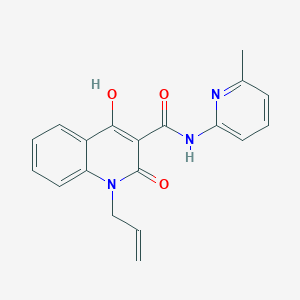

Beschreibung

This compound is a derivative of triazolopyrazine , which is a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives has been reported . This process involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Wissenschaftliche Forschungsanwendungen

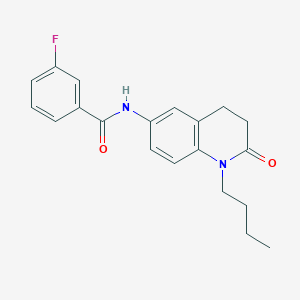

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing the [1,2,4]triazolo[4,3-b]pyridazine motif, have shown significant pharmaceutical importance. The synthesis of such compounds often involves complex reactions that yield compounds with potential applications in medicinal chemistry. For instance, the creation of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrates the intricate processes involved in synthesizing these compounds, which include treating specific acid derivatives with hydrazinylpyridazine in dichloromethane, followed by various condensation and cyclization steps. These synthesized compounds are crucial for exploring their pharmaceutical applications, including their potential use in drug development due to their unique structural features and reactivity (Sallam et al., 2021).

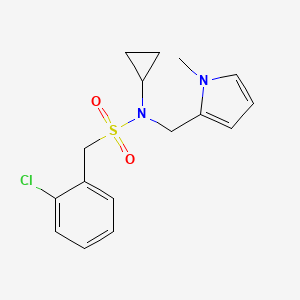

Antimicrobial and Antioxidant Activities

The synthesis of new heterocyclic systems, such as 1,2,4-triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazines, involves intermolecular cyclization processes. These compounds have been evaluated for their antimicrobial activity, showcasing the potential of heterocyclic compounds in combating various microbial infections. The development of such compounds adds valuable tools to the arsenal of antimicrobial agents, highlighting the importance of synthetic chemistry in discovering new therapeutic agents (Rahimizadeh et al., 2012).

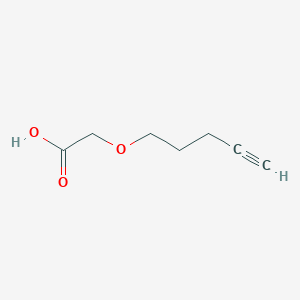

Insecticidal Potential

The exploration of heterocyclic compounds extends beyond their medicinal applications to include potential uses in agriculture, such as insecticidal agents. The synthesis and biochemical evaluation of new sulfonamide thiazole derivatives, incorporating heterocyclic motifs, have shown promising results against the cotton leafworm, Spodoptera littoralis. Such research underscores the versatility of heterocyclic compounds, demonstrating their utility in developing new insecticidal formulations to protect crops and enhance agricultural productivity (Soliman et al., 2020).

Zukünftige Richtungen

Given the promising anti-cancer properties of similar compounds , future research could focus on further exploring the therapeutic potential of this compound. Additionally, the method used for the synthesis of similar compounds offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have anti-cancer properties , suggesting that the targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

It is known that similar compounds can induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2 . This leads to the activation of Caspase 3 in cells, initiating cell death via the mitochondrial apoptotic pathway .

Biochemical Pathways

The compound appears to affect the mitochondrial apoptotic pathway . This pathway is a key regulator of programmed cell death, a process that is often dysregulated in cancer cells. By up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, the compound can trigger apoptosis, leading to cell death .

Pharmacokinetics

The compound’s anti-cancer properties suggest that it is able to reach its target cells and exert its effects

Result of Action

The compound has been shown to have promising anti-cancer properties . It appears to induce apoptosis in cancer cells, leading to cell death . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.

Eigenschaften

IUPAC Name |

5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5S/c12-11(13,14)10-16-15-8-1-2-9(17-19(8)10)18-4-7-3-6(18)5-20-7/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXKZHHMCYJDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)

![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)

![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)

![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B2537108.png)

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)